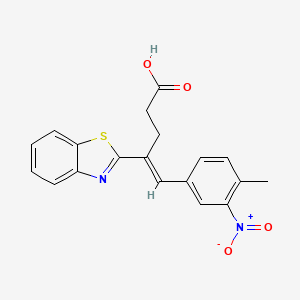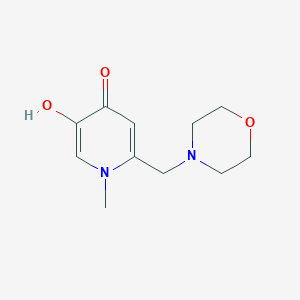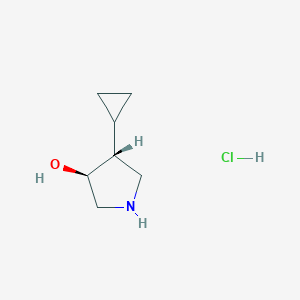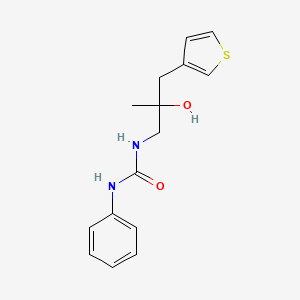
BioA-IN-13
Übersicht
Beschreibung
Potent whole-cell active inhibitor of biotin biosynthesis
Wirkmechanismus
Target of Action
BioA-IN-13 primarily targets the BioA enzyme . The BioA enzyme is a crucial component of the biotin biosynthesis pathway in bacteria . It is particularly significant in Mycobacterium tuberculosis, making it a promising target for anti-tuberculosis therapy .
Mode of Action
This compound acts as an inhibitor of the BioA enzyme . By inhibiting this enzyme, this compound disrupts the normal function of the biotin biosynthesis pathway, which can lead to a decrease in the production of biotin .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the biotin biosynthesis pathway . Biotin, also known as vitamin B7, serves as a coenzyme in carboxylation reactions, which are vital for the natural growth, development, and overall well-being of both humans and animals . By inhibiting the BioA enzyme, this compound can disrupt the production of biotin, affecting various metabolic processes that rely on these reactions .
Result of Action
The inhibition of the BioA enzyme by this compound leads to a disruption in the biotin biosynthesis pathway . This can result in a decrease in the production of biotin, which may affect the growth and development of the bacteria. In the case of pathogenic bacteria like Mycobacterium tuberculosis, this could potentially inhibit their proliferation .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the availability of biotin in the environment can affect the efficacy of this compound . In environments with low biotin, bacteria may upregulate the expression of genes involved in biotin synthesis, potentially increasing the impact of this compound . .
Biochemische Analyse
Biochemical Properties
BioA-IN-13 plays a significant role in biochemical reactions, particularly as an inhibitor of the BioA enzyme . The BioA enzyme is involved in the biotin synthesis pathway, which is essential for the survival and growth of Mycobacterium tuberculosis . This compound interacts with this enzyme, inhibiting its function and thereby affecting the biosynthesis of biotin .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. It is a potent inhibitor of the BioA enzyme in Mycobacterium tuberculosis, leading to a decrease in the production of biotin, which is essential for the bacteria’s survival . Furthermore, it has been suggested that this compound may have a dose-dependent effect on cell injury .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the BioA enzyme. It acts as a potent inhibitor of this enzyme, effectively blocking the biosynthesis of biotin in Mycobacterium tuberculosis . This inhibition occurs at the molecular level, with this compound binding to the BioA enzyme and preventing it from catalyzing the reactions necessary for biotin production .
Metabolic Pathways
This compound is involved in the biotin synthesis pathway through its inhibition of the BioA enzyme . This enzyme is crucial for the production of biotin, a vital nutrient for many organisms. By inhibiting the BioA enzyme, this compound disrupts the normal metabolic pathway for biotin production .
Eigenschaften
IUPAC Name |
(E)-4-(1,3-benzothiazol-2-yl)-5-(4-methyl-3-nitrophenyl)pent-4-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S/c1-12-6-7-13(11-16(12)21(24)25)10-14(8-9-18(22)23)19-20-15-4-2-3-5-17(15)26-19/h2-7,10-11H,8-9H2,1H3,(H,22,23)/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFQYEIZGTWFCR-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=C(CCC(=O)O)C2=NC3=CC=CC=C3S2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C(\CCC(=O)O)/C2=NC3=CC=CC=C3S2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-{[(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methyl}urea,trans](/img/structure/B2910639.png)
![1-ethyl-5-{[isopropyl(methyl)amino]methyl}-1H-pyrazol-3-amine](/img/structure/B2910640.png)


![2-ethoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-1-naphthamide](/img/structure/B2910645.png)

![6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/no-structure.png)
![N-[(2-chlorophenyl)methyl]-2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2910648.png)


![7-Chloro-2-iodo-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B2910653.png)
![N-(4-nitrobenzo[d]thiazol-5-yl)acetamide](/img/structure/B2910655.png)
![2-(1H-1,3-benzodiazol-1-yl)-1-[4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2910660.png)
